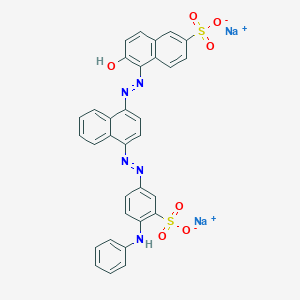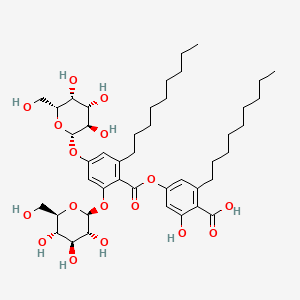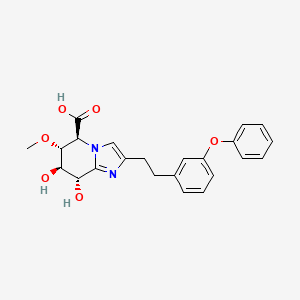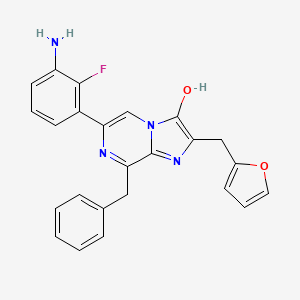
Acid Black 26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Black 26, also known as C.I. This compound, is a synthetic dye commonly used in the textile industry. It is a water-soluble dye that belongs to the azo dye class, characterized by the presence of one or more azo groups (-N=N-) in its molecular structure. This compound is known for its deep black color and is used to dye wool, silk, nylon, and leather .
Méthodes De Préparation
The synthesis of Acid Black 26 involves several steps, including diazotization and coupling reactions. The process begins with the diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid, followed by coupling with naphthalen-1-amine. The resulting product is then further diazotized and coupled with 6-hydroxynaphthalene-2-sulfonic acid . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the dye .
Analyse Des Réactions Chimiques
Acid Black 26 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids like sulfuric acid and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonated aromatic compounds .
Applications De Recherche Scientifique
Acid Black 26 has several scientific research applications, particularly in the fields of chemistry, biology, and environmental science. In chemistry, it is used as a model compound to study the adsorption properties of various materials, such as zeolites and nanomaterials . In biology, it is used to stain tissues and cells for microscopic examination. In environmental science, this compound is studied for its removal from wastewater using various adsorbents and treatment methods .
Mécanisme D'action
The mechanism of action of Acid Black 26 involves its interaction with the molecular targets in the substrate it dyes. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in a strong and stable coloration. The pathways involved in this process include the formation of dye-fiber complexes and the stabilization of these complexes through various intermolecular forces .
Comparaison Avec Des Composés Similaires
Acid Black 26 is unique among azo dyes due to its specific molecular structure and dyeing properties. Similar compounds include Acid Black 1, Acid Black 52, and Acid Black 107. These dyes share similar azo group structures but differ in their specific substituents and molecular configurations. This compound is particularly noted for its high solubility in water and strong affinity for protein fibers, making it a preferred choice for dyeing wool and silk .
Propriétés
Formule moléculaire |
C32H21N5Na2O7S2 |
|---|---|
Poids moléculaire |
697.7 g/mol |
Nom IUPAC |
disodium;5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H23N5O7S2.2Na/c38-30-17-10-20-18-23(45(39,40)41)12-13-24(20)32(30)37-36-28-16-15-27(25-8-4-5-9-26(25)28)35-34-22-11-14-29(31(19-22)46(42,43)44)33-21-6-2-1-3-7-21;;/h1-19,33,38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
WXUZMLVSQROLEX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)






![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)



![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)

